(2,5-Dimethoxyphenyl)acetyl chloride
Overview
Description
(2,5-Dimethoxyphenyl)acetyl chloride: is an organic compound with the molecular formula C10H11ClO3 . It is a clear, pale yellow to red liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of the acetyl chloride functional group, making it valuable in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method for preparing (2,5-Dimethoxyphenyl)acetyl chloride involves the Friedel-Crafts acylation of 1,4-dimethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrially, this compound can be synthesized by reacting 2,5-dimethoxyphenylacetic acid with thionyl chloride or oxalyl chloride.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2,5-Dimethoxyphenyl)acetyl chloride readily undergoes nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Aluminum chloride (for Friedel-Crafts acylation)
Reducing Agents: Lithium aluminum hydride
Major Products:
Amides, Esters, Thioesters: Formed from nucleophilic substitution reactions
2,5-Dimethoxyphenylacetic Acid: Formed from hydrolysis
(2,5-Dimethoxyphenyl)ethanol: Formed from reduction
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: (2,5-Dimethoxyphenyl)acetyl chloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Industry:
Mechanism of Action
Comparison with Similar Compounds
Phenylacetyl Chloride: Similar in structure but lacks the methoxy groups, making it less reactive in certain nucleophilic substitution reactions.
(3,4-Dimethoxyphenyl)acetyl Chloride: Similar but with methoxy groups in different positions, affecting its reactivity and applications.
(2,5-Dimethoxyphenyl)acetic Acid: The hydrolyzed form of (2,5-Dimethoxyphenyl)acetyl chloride, used in different synthetic applications.
Uniqueness:
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-13-8-3-4-9(14-2)7(5-8)6-10(11)12/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPIPBRHRYSAHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344344 | |
Record name | (2,5-Dimethoxyphenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52711-92-9 | |
Record name | (2,5-Dimethoxyphenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,5-Dimethoxyphenyl)acetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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